molecular formula C16H10N2O6S B13749401 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid CAS No. 881053-10-7

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid

Cat. No.: B13749401
CAS No.: 881053-10-7
M. Wt: 358.3 g/mol
InChI Key: UCFIYDZLAYAORV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is a complex organic compound that features a unique combination of furan, thiazole, and isophthalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a furan derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The thiazole ring can be reduced to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is unique due to its combination of furan, thiazole, and isophthalic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

881053-10-7

Molecular Formula

C16H10N2O6S

Molecular Weight

358.3 g/mol

IUPAC Name

5-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H10N2O6S/c19-13-12(7-11-2-1-3-24-11)25-16(18-13)17-10-5-8(14(20)21)4-9(6-10)15(22)23/h1-7H,(H,20,21)(H,22,23)(H,17,18,19)/b12-7-

InChI Key

UCFIYDZLAYAORV-GHXNOFRVSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.